An In-depth Technical Guide to 4-Amino-1-propylpyrrolidin-2-one (CAS 1083245-99-1)
An In-depth Technical Guide to 4-Amino-1-propylpyrrolidin-2-one (CAS 1083245-99-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1-propylpyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. The pyrrolidin-2-one nucleus, a five-membered lactam, is a cornerstone of various therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the potential applications of 4-Amino-1-propylpyrrolidin-2-one, synthesized from available data on the compound and its structural analogs. While detailed experimental data for this specific molecule is limited in public literature, this document consolidates existing information and provides expert insights based on the well-established chemistry of the pyrrolidinone class. The five-membered pyrrolidine ring is a prevalent motif in over 20 FDA-approved drugs, underscoring its therapeutic importance.[2]
Molecular Profile and Physicochemical Properties
4-Amino-1-propylpyrrolidin-2-one (and its common hydrochloride salt) is a small molecule building block. The presence of a primary amine, a tertiary amide within a lactam ring, and an N-propyl substituent provides a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These features make it an attractive starting point for the synthesis of more complex molecules in drug discovery programs.
Structural and Chemical Identity
| Property | Value | Source |
| IUPAC Name | 4-amino-1-propylpyrrolidin-2-one | - |
| CAS Number | 1083245-99-1 | - |
| Molecular Formula | C₇H₁₄N₂O | [3] |
| Molecular Weight | 142.20 g/mol | [3] |
| Canonical SMILES | CCCN1CC(C(C1)=O)N | [3] |
| InChI Key | YDSUJYPZJPWCOL-UHFFFAOYSA-N | [3] |
| Physical Form | Solid (for hydrochloride salt) | [2] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XlogP | -0.5 | [3] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bond Count | 2 | - |
| Predicted Collision Cross Section ([M+H]⁺, Ų) | 130.8 | [3] |
The Pyrrolidinone Scaffold in Medicinal Chemistry
The pyrrolidinone core is a key pharmacophore in a range of biologically active compounds. Its journey into modern therapeutics began somewhat serendipitously with the synthesis of Piracetam, the first nootropic or "smart drug," which was initially designed as a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1] The non-planar, sp³-hybridized nature of the pyrrolidinone ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high target affinity and selectivity.[4] This structural feature contributes to the ability of pyrrolidinone-containing molecules to interact with a wide variety of biological targets, leading to applications as anticonvulsant, anti-inflammatory, antiviral, and anticancer agents.[4][5]
The N-alkylation of the pyrrolidinone ring, as seen with the propyl group in the title compound, can enhance aqueous solubility and other physicochemical properties, while the nitrogen atom can act as a hydrogen bond acceptor, influencing drug-target interactions.[6]
Representative Synthesis Protocol
While a specific, peer-reviewed synthesis for 4-Amino-1-propylpyrrolidin-2-one is not publicly documented, a plausible and robust synthetic route can be designed based on well-established methodologies for creating substituted pyrrolidinones. The following multi-step protocol outlines a representative pathway starting from commercially available precursors.
Proposed Synthetic Pathway Overview
The proposed synthesis involves a three-stage process:
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N-Alkylation: Introduction of the propyl group onto the nitrogen of a suitable pyrrolidinone precursor.
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Introduction of a Precursor to the Amino Group: Functionalization at the 4-position to install a group that can be converted to an amine. A common strategy is the introduction of a nitro group.
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Reduction: Conversion of the precursor group (e.g., nitro) to the final primary amine.
Caption: Proposed synthetic workflow for 4-Amino-1-propylpyrrolidin-2-one.
Step-by-Step Experimental Protocol
Disclaimer: This protocol is representative and has been constructed from analogous chemical transformations. It should be optimized and validated by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of 1-Propyl-4-nitropyrrolidin-2-one (N-Alkylation)
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Rationale: The nitrogen of the pyrrolidinone lactam can be deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form an anion that readily undergoes nucleophilic substitution with an alkyl halide. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction. This is a standard procedure for the N-alkylation of lactams.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and suspend it in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
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Dissolve 4-nitropyrrolidin-2-one (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
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Add 1-bromopropane (1.2 eq.) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-propyl-4-nitropyrrolidin-2-one.
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Step 2: Synthesis of 4-Amino-1-propylpyrrolidin-2-one (Nitro Reduction)
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Rationale: The reduction of an aliphatic nitro group to a primary amine is a common and high-yielding transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction using metals in acidic media, such as tin(II) chloride in hydrochloric acid, is also effective.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 1-propyl-4-nitropyrrolidin-2-one (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) to a pressure of 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-1-propylpyrrolidin-2-one. Further purification can be achieved by recrystallization or chromatography if necessary.
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Analytical Characterization (Predicted)
Experimental spectral data for this compound are not widely published. However, based on its structure and data from close analogs like 4-amino-1-methylpyrrolidin-2-one, the following spectral characteristics can be anticipated.[7]
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¹H NMR:
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A triplet corresponding to the methyl protons of the propyl group (~0.9 ppm).
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A multiplet for the methylene protons of the propyl group adjacent to the methyl group (~1.5-1.6 ppm).
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A triplet for the methylene protons of the propyl group attached to the nitrogen (~3.2-3.4 ppm).
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Multiplets for the diastereotopic methylene protons of the pyrrolidinone ring.
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A multiplet for the methine proton at the 4-position.
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A broad singlet for the amine (NH₂) protons, which is exchangeable with D₂O.
-
-
¹³C NMR:
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Signals for the three carbons of the propyl group.
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Signals for the three sp³ carbons of the pyrrolidinone ring.
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A downfield signal for the carbonyl carbon of the lactam (~175 ppm).
-
-
Mass Spectrometry (ESI+):
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Expected [M+H]⁺ ion at m/z 143.11.
-
Safety and Handling
For the hydrochloride salt of 4-Amino-1-propylpyrrolidin-2-one, the following safety information has been reported by suppliers.[2]
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statement: H302 (Harmful if swallowed)
-
Hazard Class: Acute Toxicity 4, Oral
General Handling Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
4-Amino-1-propylpyrrolidin-2-one represents a valuable, yet underexplored, chemical building block. Its structure is rooted in the pharmacologically significant pyrrolidinone scaffold, suggesting its potential utility in the development of novel therapeutics, particularly for neurological disorders. The lack of extensive public data presents an opportunity for further research to fully characterize its physicochemical properties, refine its synthesis, and explore its biological activity. The proposed synthetic pathway provides a solid foundation for researchers to access this compound for further investigation. Future studies could focus on its use in combinatorial libraries, its potential as a GABA analog, or as a precursor for more complex heterocyclic systems.
References
A comprehensive list of sources will be compiled and provided in the final version of this guide.
Sources
- 1. US4556674A - 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same - Google Patents [patents.google.com]
- 2. Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide - Patent WO-2020043787-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Amino-1-phenylpyrrolidin-2-one | C10H12N2O | CID 102489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents [patents.google.com]
- 7. PubChemLite - 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one (C8H14N2O) [pubchemlite.lcsb.uni.lu]
